2-(2-Methylpropane-2-sulfonyl)acetic acid
Overview
Description
2-(2-Methylpropane-2-sulfonyl)acetic acid is an organic compound with the molecular formula C₆H₁₂O₄S and a molecular weight of 180.22 g/mol . It is also known by its IUPAC name, tert-butylsulfonylacetic acid . This compound is characterized by the presence of a sulfonyl group attached to a tert-butyl group, making it a sulfonyl derivative of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfonyl)acetic acid typically involves the sulfonylation of acetic acid derivatives. One common method includes the reaction of tert-butylsulfonyl chloride with acetic acid in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropane-2-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(2-Methylpropane-2-sulfonyl)acetic acid has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropane-2-sulfonyl)acetic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
Propane-2-sulfonic acid: Contains a propane chain with a sulfonyl group.
Uniqueness
2-(2-Methylpropane-2-sulfonyl)acetic acid is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity compared to simpler sulfonic acids. This structural feature makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-tert-butylsulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-6(2,3)11(9,10)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMFIWWEMGNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656036 | |
Record name | (2-Methylpropane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36610-02-3 | |
Record name | (2-Methylpropane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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